

3-Methyl-4-heptanol CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-4-heptanol

Cat. No.: B155022

[Get Quote](#)

An In-depth Technical Guide to 3-Methyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-4-heptanol**, a secondary alcohol with significant interest in the field of chemical ecology. This document details its chemical properties, synthesis protocols, and biological significance, making it a valuable resource for researchers, chemists, and professionals involved in pheromone research and the development of semiochemical-based pest management strategies.

Chemical Identity

CAS Number: 1838-73-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Molecular Formula: C8H18O[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Methyl-4-heptanol**.

Property	Value	Source
Molecular Weight	130.23 g/mol	[5] [8]
Boiling Point	173-175°C	[1]
Density	0.833 g/cm ³	[1]
Refractive Index	1.4270	[1]
Enthalpy of Vaporization	48.0 kJ/mol at 355 K	[10]
Kovats Retention Index	997 (semi-standard non-polar)	[5] [8]

Biological Significance and Applications

3-Methyl-4-heptanol is a known insect pheromone, with its different stereoisomers exhibiting distinct biological activities. This makes it a compound of high interest for applications in integrated pest management and for studying insect behavior.

- (3S,4S)-4-methyl-3-heptanol: This stereoisomer has been identified as the primary component of the aggregation pheromone of the almond bark beetle (*Scolytus amygdali*).[\[2\]](#) [\[11\]](#) In field studies, this isomer, in combination with the synergist (3S,4S)-4-methyl-3-hexanol, was effective in attracting these beetles.[\[2\]](#)[\[11\]](#)
- (3R,4S)- and (3R,4R)-4-methyl-3-heptanol: In contrast to the (3S,4S) isomer, these stereoisomers have been shown to be inhibitory to the almond bark beetle.[\[2\]](#)[\[11\]](#)
- (3R,4S)-isomer: This isomer is also known to be the trail pheromone of the ant *Leptogenis diminuta*.[\[9\]](#)[\[11\]](#)
- 4-Methyl-3-heptanone: The corresponding ketone, 4-methyl-3-heptanone, which can be synthesized from **3-methyl-4-heptanol**, functions as an alarm pheromone for various ant species, including the harvester ant (*Pogonomyrmex barbatus*) and the Texas leaf-cutting ant (*Atta texana*).[\[1\]](#)

The stereospecificity of its biological activity underscores the importance of precise stereoselective synthesis methods for research and practical applications.

Experimental Protocols

Detailed methodologies for the synthesis of **3-Methyl-4-heptanol** are crucial for obtaining specific stereoisomers for research and development. Below are protocols for both a classical Grignard synthesis and a modern multi-enzymatic approach.

Grignard Synthesis of 3-Methyl-4-heptanol

This protocol describes a two-step reaction sequence involving the Grignard synthesis of 4-methyl-3-heptanol followed by its oxidation to 4-methyl-3-heptanone.[\[1\]](#)[\[4\]](#)

Materials:

- Dry magnesium shavings
- Anhydrous ethyl ether
- 2-bromopentane
- Propanal (distilled before use)
- Methyl iodide and iodine crystal (as initiators, if needed)
- 5% aqueous NaOH
- Anhydrous MgSO₄

Equipment:

- 200-ml round-bottom flask with a 24/40 joint
- Reflux condenser
- Calcium chloride drying tube
- Teflon-coated magnetic stirring bar
- Separatory funnel

- Distillation apparatus

Procedure:

- Preparation of the Grignard Reagent:

- Fit a dry 200-ml round-bottom flask with a reflux condenser and a calcium chloride drying tube.
- To the flask, add 7.3 g (0.30 mole) of dry magnesium shavings and 100 ml of dry ethyl ether.
- Add 2.4 g (0.016 mole) of 2-bromopentane through the top of the condenser.
- If the reaction does not start within 5 minutes, add a few drops of methyl iodide and a crystal of iodine to initiate the formation of the Grignard reagent.
- Once the reaction has started, add 27.9 g (0.184 mole) of 2-bromopentane in small portions over 30 minutes.
- After the addition is complete, stir the reaction mixture for an additional 15 minutes.

- Reaction with Propanal:

- Cool the Grignard reagent in an ice bath.
- Slowly add a solution of 11.6 g (0.20 mole) of propanal in 25 ml of dry ether to the stirred Grignard reagent over 30 minutes.
- After the addition, remove the ice bath and stir the mixture at room temperature for 15 minutes.
- Pour the reaction mixture over 100 g of crushed ice.
- Add 50 ml of 10% H₂SO₄ and transfer the mixture to a separatory funnel.

- Workup and Purification:

- Separate the organic layer, wash it with 50 ml of 5% aqueous NaOH, and dry it over MgSO₄.
- Remove the ether by evaporation and distill the oily residue at atmospheric pressure.
- Collect the fraction boiling between 150-165°C to obtain 4-methyl-3-heptanol.

One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methyl-3-heptanol

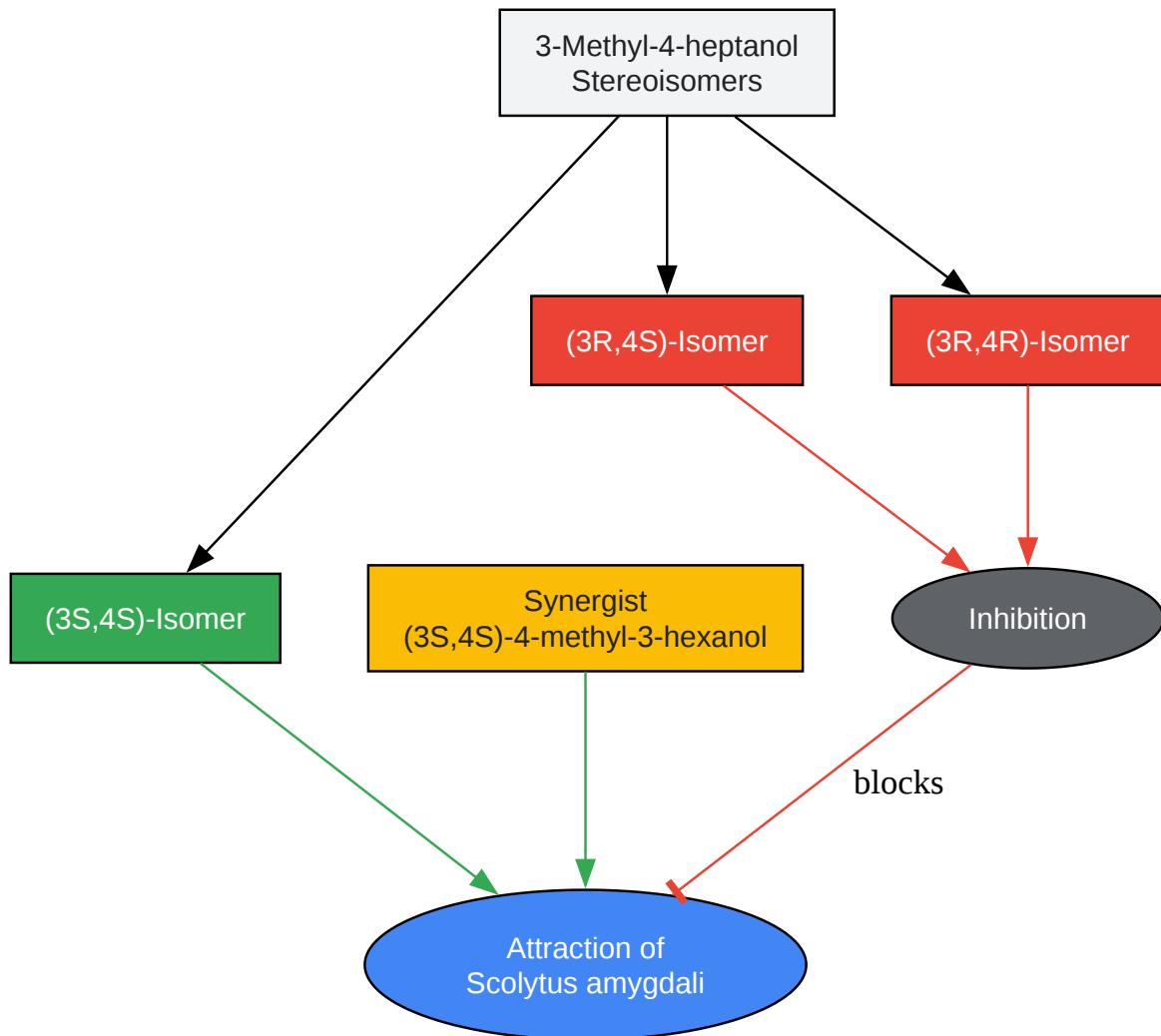
This method provides an effective enzymatic approach for the enantioselective synthesis of all four stereoisomers of 4-methyl-3-heptanol, starting from 4-methylhept-4-en-3-one.^[9] This one-pot, two-step procedure utilizes an ene-reductase (ER) for the reduction of the C=C double bond, followed by an alcohol dehydrogenase (ADH) for the stereoselective reduction of the keto group.^[9]

General Procedure Outline:

- Enzymatic Reduction of the C=C Bond:** The starting material, 4-methylhept-4-en-3-one, is first subjected to an ene-reductase (e.g., OYE1-W116V or OYE2.6) to stereoselectively reduce the carbon-carbon double bond, forming a chiral ketone.
- Enzymatic Reduction of the Carbonyl Group:** In the same pot, an alcohol dehydrogenase (e.g., ADH440 or ADH270) is used to reduce the ketone to the corresponding alcohol, creating the second stereocenter with high stereoselectivity.
- Workup and Purification:** The reaction mixture is extracted with an organic solvent (e.g., EtOAc), and the resulting product is purified by column chromatography to isolate the desired stereoisomer of 4-methyl-3-heptanol.

The specific combination of ene-reductase and alcohol dehydrogenase determines which of the four stereoisomers is produced, allowing for the targeted synthesis of (3S,4R), (3R,4R), (3S,4S), and (3R,4S)-4-methyl-3-heptanol with excellent enantiomeric and diastereomeric excess.^[9]

Experimental Workflows and Diagrams


The synthesis of **3-Methyl-4-heptanol** can be visualized as a structured workflow. Below is a diagram representing the Grignard synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Grignard synthesis workflow for **3-Methyl-4-heptanol**.

The stereoselective synthesis of the different isomers of **3-Methyl-4-heptanol** is critical for its application in pheromone-based technologies. The following diagram illustrates the logical relationship in the biological activity of these isomers in the context of the almond bark beetle.

[Click to download full resolution via product page](#)

Caption: Biological activity of **3-Methyl-4-heptanol** stereoisomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dasher.wustl.edu [dasher.wustl.edu]

- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of *Scolytus amygdali* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Methylheptan-4-ol | C8H18O | CID 102700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 3-METHYL-4-HEPTANOL | 1838-73-9 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Methyl-4-heptanol CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155022#3-methyl-4-heptanol-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com